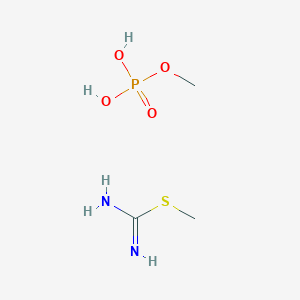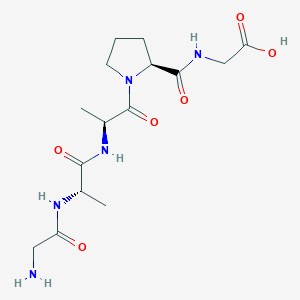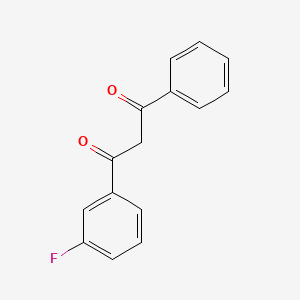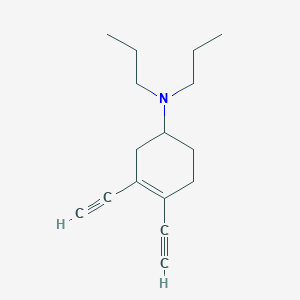![molecular formula C19H38O2 B14208043 2-[(12-Methyltridecyl)oxy]oxane CAS No. 828933-55-7](/img/structure/B14208043.png)
2-[(12-Methyltridecyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(12-Methyltridecyl)oxy]oxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers containing a six-membered ring with one oxygen atom. This compound is characterized by the presence of a 12-methyltridecyl group attached to the oxygen atom in the oxane ring. It is a colorless liquid with various applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12-Methyltridecyl)oxy]oxane typically involves the reaction of 12-methyltridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired oxane compound. The reaction conditions generally include:
Temperature: Ambient to slightly elevated temperatures (25-50°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Dichloromethane or other non-polar solvents
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(12-Methyltridecyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the 12-methyltridecyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclic ethers.
Substitution: Formation of substituted oxanes with various functional groups.
Applications De Recherche Scientifique
2-[(12-Methyltridecyl)oxy]oxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-[(12-Methyltridecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler cyclic ether with a six-membered ring and one oxygen atom.
2-[(12-Methyltridecanoyl)oxy]-3-(octanoyloxy)propyl stearate: A structurally related compound with additional ester groups.
Uniqueness
2-[(12-Methyltridecyl)oxy]oxane is unique due to the presence of the 12-methyltridecyl group, which imparts specific physicochemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of surfactants and lubricants.
Propriétés
Numéro CAS |
828933-55-7 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-(12-methyltridecoxy)oxane |
InChI |
InChI=1S/C19H38O2/c1-18(2)14-10-8-6-4-3-5-7-9-12-16-20-19-15-11-13-17-21-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
WPQZPZNKYQEBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)

![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)


![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
